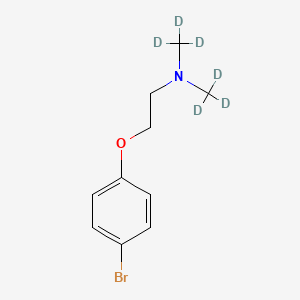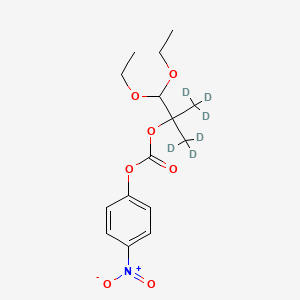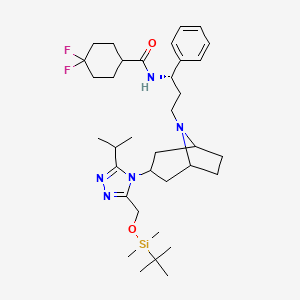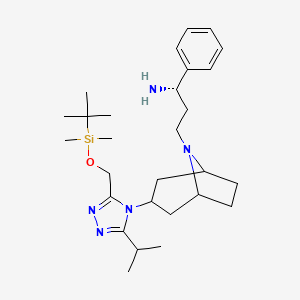
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is a deuterated form of geranylgeranyl pyrophosphate, a key intermediate in the biosynthesis of terpenes and terpenoids. This compound is crucial in various biological processes, including protein prenylation, which is essential for the proper functioning of several intracellular proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt can be synthesized through a multi-step process involving the condensation of isopentenyl pyrophosphate and farnesyl pyrophosphate. The reaction typically requires the presence of specific enzymes such as geranylgeranyl pyrophosphate synthase . The final product is obtained by reacting the intermediate with deuterated ammonium hydroxide to form the triammonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes, facilitating the efficient synthesis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various terpenoid derivatives, which can have significant biological and industrial applications .
Applications De Recherche Scientifique
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex terpenoids and other natural products.
Biology: The compound is essential for studying protein prenylation and its role in cellular processes.
Medicine: Research on this compound has implications for developing treatments for diseases related to protein prenylation, such as cancer and cardiovascular diseases.
Mécanisme D'action
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins, a post-translational modification that attaches geranylgeranyl groups to specific proteins. This modification is crucial for the proper localization and function of these proteins within the cell. The compound targets small GTPases, which are involved in various signaling pathways, including those regulating cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesyl Pyrophosphate: Another key intermediate in the biosynthesis of terpenoids, involved in protein prenylation.
Geranyl Pyrophosphate: A precursor in the synthesis of farnesyl pyrophosphate and geranylgeranyl pyrophosphate.
Isopentenyl Pyrophosphate: A building block for the synthesis of various isoprenoids.
Uniqueness
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling. This allows for more precise studies of metabolic pathways and the mechanisms of action of prenylated proteins .
Propriétés
Numéro CAS |
1287302-11-7 |
|---|---|
Formule moléculaire |
C20H36O7P2 |
Poids moléculaire |
453.467 |
Nom IUPAC |
phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 |
Clé InChI |
OINNEUNVOZHBOX-PGRKICQXSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
Synonymes |
Diphosphoric Acid P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen_x000B_-1-yl-d3] Ester Ammonium Salt; Diphosphoric Acid Mono[(2E,6E,10E)-3,7,11,15-_x000B_tetramethyl-2,6,10,14-hexadecatetraenyl-d3] Ester Triammonium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)



![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)


